3-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-4-carboxamide is an organic compound characterized by its unique structural features, which include a pyrazole ring with an amino group at the 3-position, a cyclopentyl group at the 1-position, and a propyl group attached to the nitrogen of the carboxamide functional group at the 4-position. The molecular formula of this compound is C12H20N4O, and it has a molecular weight of 236.31 g/mol . This compound is primarily recognized for its potential applications in medicinal chemistry and biological research.
The compound can be synthesized through various chemical methods and is available from chemical suppliers for research purposes. It has garnered interest due to its structural similarities to other biologically active pyrazole derivatives, which are often used in pharmaceutical applications.
The synthesis of 3-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-4-carboxamide can be achieved through several methods, including cyclocondensation reactions and nucleophilic substitutions. A common synthetic route involves the reaction of appropriate hydrazones with carbonyl compounds under acidic or basic conditions, leading to the formation of the pyrazole ring .
The synthesis typically requires controlled conditions to optimize yield and purity. Common solvents used in these reactions include dimethylformamide and dimethyl sulfoxide, often in the presence of catalysts like triethylamine. Reaction conditions such as temperature, pressure, and concentration of reactants are crucial for achieving high yields.
The molecular structure of 3-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-4-carboxamide features a distinctive arrangement of atoms that contributes to its chemical properties:
CCCNC(=O)c1cn(C2CCCC2)nc1N
This structure indicates the presence of functional groups that may interact with biological targets, enhancing its potential applications in drug discovery .
The InChI Key for this compound is CSASURKMVWZWCF-UHFFFAOYSA-N
, which provides a standardized way to represent its molecular structure in databases .
3-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions typical of pyrazole derivatives. These include:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties .
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperatures and inert atmospheres are often maintained to prevent unwanted side reactions.
The mechanism of action for 3-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-4-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets through binding affinity studies. These studies aim to understand how this compound interacts at the molecular level with enzymes or receptors relevant to therapeutic effects.
Research indicates that pyrazole derivatives can exhibit various biological activities, including anti-inflammatory and analgesic effects. The specific pathways and interactions involved remain an active area of investigation within medicinal chemistry .
The physical properties of 3-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-4-carboxamide include:
Chemical properties include reactivity patterns typical of amides and pyrazoles, such as stability under acidic or basic conditions, solubility in organic solvents, and potential for forming derivatives through chemical modification.
3-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-4-carboxamide has several potential applications in scientific research:
The systematic IUPAC name 3-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-4-carboxamide precisely defines the molecular architecture of this compound. The name specifies: (1) a pyrazole ring system (1H-pyrazole) numbered such that the amino group (-NH₂) occupies position 3; (2) a cyclopentyl substituent attached to the ring nitrogen (N1); and (3) a carboxamide group at position 4 where the carbonyl is linked to a propylamine moiety (-N-CH₂CH₂CH₃). Its molecular formula C₁₂H₂₀N₄O (MW: 236.31 g/mol) reflects a compact yet spatially diverse structure [1] .
Structurally, this molecule exhibits three pharmacologically significant features:
Table 1: Comparative Structural Features of Related Aminopyrazole Carboxamides
Compound Name | Molecular Formula | Molecular Weight (g/mol) | N-Substituent | Carboxamide Substituent | |
---|---|---|---|---|---|
3-Amino-1-cyclopentyl-N-propyl-1H-pyrazole-4-carboxamide | C₁₂H₂₀N₄O | 236.31 | Cyclopentyl | Propyl | |
3-Amino-1-cyclopentyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide | C₁₃H₂₂N₄O₂ | 266.34 | Cyclopentyl | 3-Methoxypropyl | |
3-Amino-1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide | C₁₃H₂₂N₄O | 250.34 | Cyclopentyl | 2-Methylpropyl | |
3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide | C₁₁H₁₈N₄O | 222.29 | Cyclopentyl | Dimethyl | [3] [6] [7] |
The medicinal exploration of aminopyrazoles began in earnest in the late 20th century, with significant acceleration following the discovery of their kinase inhibitory potential. Early research focused on simple 3-aminopyrazole derivatives as anti-inflammatory and antimicrobial agents, exploiting the scaffold's ability to mimic purine interactions. A transformative advancement emerged when AT7519 (a 3-aminopyrazole carboxamide derivative) entered clinical trials as a multi-cyclin-dependent kinase (CDK) inhibitor for cancer therapy. This compound validated the pharmacophore's capacity to target ATP-binding sites through a characteristic hydrogen-bonding triad involving the amino group and adjacent ring nitrogen atoms [5].
The evolution continued with systematic structure-activity relationship (SAR) studies that revealed critical substituent effects:
These innovations culminated in advanced preclinical candidates like Analog 24 (from the PMC study), which exhibited nanomolar inhibition of CDK2/cyclin E (IC₅₀ = 24 nM) and CDK5/p35 (IC₅₀ = 23 nM) with >35-fold selectivity over CDK9 and minimal activity against unrelated kinases. This represents a strategic refinement from early pan-CDK inhibitors to targeted agents with reduced toxicity liabilities [5].
The cyclopentyl group at N1 exemplifies strategic hydrophobic pharmacophore design. Its puckered conformation creates a steric profile distinct from linear alkyl chains or bulkier cyclohexyl systems, enabling optimal insertion into shallow hydrophobic pockets of target proteins. In CDK inhibitors, molecular docking confirmed that cyclopentyl occupies the "P1 pocket" adjacent to the hinge region, displacing structured water molecules and enhancing binding enthalpy through desolvation effects. Compared to smaller substituents (isopropyl) or larger systems (cyclohexyl), cyclopentyl achieves an ideal balance of target affinity and metabolic stability—its enzymatic oxidation proceeds slower than smaller alkyls while avoiding the excessive lipophilicity of larger cycloalkyls [3] [5].
The N-propylcarboxamide moiety (-CONHCH₂CH₂CH₃) serves multiple functions:
Table 2: Biological Activities of Aminopyrazole Carboxamides with Different Substituents
R1 (N1-Substituent) | R2 (Carboxamide Substituent) | Key Biological Activities | Target Affinity (IC₅₀) | |
---|---|---|---|---|
Cyclopentyl | Propyl | Antimicrobial, Kinase Inhibition | CDK2: >1000 nM* | |
Cyclobutyl | Hydrophobic aryl | CDK2/5 Inhibition, Apoptosis Induction | CDK2: 24 nM; CDK5: 23 nM | |
Cyclopentyl | 3-Methoxypropyl | Solubility-enhanced analog | Not reported | |
Cyclopentyl | 2-Methylpropyl | Bioactivity screening | Antimicrobial activity observed | [3] [5] [6] |
SAR studies demonstrated that lengthening the propyl to butyl or branching (isopropyl) reduced CDK2 affinity by 3-10 fold, while hydrophilic extensions (e.g., 3-methoxypropyl in C₁₃H₂₂N₄O₂ derivatives) improved aqueous solubility but could alter membrane permeability. The propyl chain represents an optimal compromise where hydrophobicity supports cell penetration while the terminal methyl group avoids excessive lipophilicity (predicted XLogP ≈ 2.2 for related structures) [3] [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8